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For researchers, scientists, and drug development professionals, the choice of material for lab-

on-a-chip devices is a critical decision that can significantly impact experimental outcomes.

Polydimethylsiloxane (PDMS) and glass are two of the most common materials used in the

fabrication of microfluidic devices, each offering a distinct set of advantages and

disadvantages. This guide provides an objective comparison of their performance in specific

lab-on-a-chip assays, supported by experimental data, to aid in the selection of the most

appropriate material for your research needs.

The inherent properties of PDMS, a silicone-based organic polymer, and glass, an amorphous

solid, dictate their suitability for different microfluidic applications. PDMS is favored for its ease

of fabrication, flexibility, and gas permeability, making it a popular choice for rapid prototyping

and cell culture applications.[1] However, its hydrophobic nature leads to challenges with

nonspecific protein adsorption and the absorption of small hydrophobic molecules, which can

compromise the accuracy of sensitive assays.[2][3] In contrast, glass is prized for its chemical

inertness, solvent compatibility, and superior optical transparency, making it a robust platform

for applications requiring harsh chemical conditions and high-resolution imaging.[4] However,

the fabrication of glass microfluidic devices is often more complex and costly.[5]

This guide will delve into a quantitative comparison of these two materials across key

performance parameters: cell viability and adhesion, protein adsorption, and small molecule

absorption. Detailed experimental protocols for common assays and device fabrication are also

provided to ensure reproducibility.
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Data Presentation: Performance Comparison
The following tables summarize the quantitative data comparing the performance of PDMS and

glass in key lab-on-a-chip applications.
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Parameter PDMS Glass
Key
Considerations

Cell Viability &

Adhesion

Cell Viability

Generally high, but

can be affected by

leaching of uncured

oligomers.[6][7][8]

High and stable,

providing an inert

surface for long-term

cultures.

Curing time and

temperature of PDMS

are critical to minimize

leaching and potential

cytotoxicity.[8] Glass

provides a more

stable and predictable

environment for

sensitive cell lines.

Cell Adhesion

Strength

Variable; surface

modification with

proteins (e.g.,

collagen, fibronectin)

is often required to

promote cell

attachment.[9]

Stronger inherent cell

adhesion for many cell

types due to its

hydrophilic nature.

Surface treatments

are crucial for

optimizing cell

adhesion on PDMS.

Glass often requires

less surface

modification for robust

cell attachment.

Analyte Interaction

Protein Adsorption

High nonspecific

adsorption of proteins

due to hydrophobicity.

[10][11]

Lower nonspecific

protein adsorption.[12]

Surface modification

of PDMS (e.g.,

plasma treatment,

coatings) is necessary

to minimize protein

adsorption in

immunoassays and

other protein-based

assays.[13][14]

Small Molecule

Absorption

Significant absorption

of small hydrophobic

molecules (high log P

Minimal absorption of

small molecules.[5]

Glass is the preferred

material for drug

screening and other
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value), leading to a

decrease in their

effective

concentration.[2][3]

[15][16][17]

assays involving small

hydrophobic

compounds to ensure

accurate dosing.[5]

Material Properties

Optical Transparency

High transparency in

the visible spectrum

(~75-91%).[18][19][20]

Excellent optical

transparency across a

broad spectrum,

including UV.[18]

Glass is superior for

applications requiring

high-resolution

imaging and UV-

based detection

methods.

Solvent Compatibility

Prone to swelling in

the presence of many

organic solvents.[4]

[21][22][23][24]

Excellent compatibility

with a wide range of

organic solvents.[21]

Glass is the material

of choice for

applications involving

organic synthesis or

other processes that

require the use of

harsh solvents.

Gas Permeability

High gas permeability,

beneficial for long-

term cell culture.[13]

Impermeable to

gases.

The gas permeability

of PDMS is

advantageous for

maintaining oxygen

and carbon dioxide

levels in cell culture

but can lead to

evaporation.

Mechanical Properties

Elastomeric, with a

low Young's modulus.

[1]

Rigid and brittle, with

a high Young's

modulus.[1]

The flexibility of

PDMS is useful for

applications requiring

integrated valves and

pumps. The rigidity of

glass provides

dimensional stability.
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Table 1: Quantitative Comparison of PDMS and Glass for Lab-on-a-Chip Assays. This table

summarizes key performance indicators for PDMS and glass, highlighting their respective

strengths and weaknesses in various lab-on-a-chip applications.

Experimental Protocols
I. Fabrication of Microfluidic Devices
A. PDMS Device Fabrication (Soft Lithography)

This protocol outlines the standard procedure for fabricating PDMS microfluidic devices using

soft lithography.[15][16][17][18][25]

Master Mold Fabrication:

Design the microchannel geometry using CAD software.

Create a photomask with the negative image of the desired microchannels.

Fabricate a master mold by spin-coating a layer of SU-8 photoresist onto a silicon wafer

and exposing it to UV light through the photomask.

Develop the photoresist to create the raised microchannel features on the master mold.

PDMS Casting:

Mix PDMS prepolymer and curing agent (typically in a 10:1 ratio by weight).

Degas the mixture in a vacuum desiccator to remove air bubbles.

Pour the PDMS mixture over the master mold and cure it in an oven (e.g., at 70°C for at

least 3 hours).

Device Assembly:

Carefully peel the cured PDMS replica from the master mold.

Punch inlet and outlet holes using a biopsy punch.
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Clean the PDMS replica and a glass slide using isopropanol and deionized water, and dry

them with nitrogen gas.

Treat the bonding surfaces of the PDMS replica and the glass slide with oxygen plasma to

activate them.

Bring the two surfaces into contact to form an irreversible bond.

B. Glass Device Fabrication (Wet Etching)

This protocol describes a common method for fabricating glass microfluidic devices.[2][8][10]

[26]

Photolithography:

Clean a glass substrate thoroughly.

Spin-coat a layer of photoresist onto the glass substrate.

Expose the photoresist to UV light through a photomask containing the desired

microchannel pattern.

Develop the photoresist to create a patterned mask on the glass surface.

Wet Etching:

Immerse the patterned glass substrate in an etching solution (e.g., a mixture of

hydrofluoric acid and nitric acid). The exposed glass will be etched to form the

microchannels.

Remove the remaining photoresist.

Bonding:

Drill access holes for inlets and outlets in a separate glass cover slide.

Thoroughly clean both the etched glass substrate and the cover slide.
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Bond the two glass pieces together using thermal bonding in a furnace or another

appropriate bonding technique.

II. Key Performance Assays
A. Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability within the microfluidic devices.[9][27][28][29][30]

Cell Seeding:

Sterilize the microfluidic device.

Coat the microchannels with an appropriate extracellular matrix protein (e.g., fibronectin or

collagen) to promote cell adhesion, if necessary.

Introduce a cell suspension into the microchannels and allow the cells to attach and

proliferate for the desired period.

MTT Assay:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile phosphate-buffered saline (PBS).

Introduce the MTT solution into the microchannels containing the cultured cells and

incubate for 3-4 hours at 37°C.

During the incubation, viable cells with active mitochondria will reduce the yellow MTT to a

purple formazan product.

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a

solution of SDS in HCl) to dissolve the formazan crystals.

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate

reader. The absorbance is directly proportional to the number of viable cells.

B. Protein Adsorption Quantification (Fluorescence Microscopy)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4417016/
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.mdpi.com/2411-5134/3/3/65
https://www.mdpi.com/2073-4360/12/12/3034
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol allows for the quantification of nonspecific protein adsorption on the surfaces of

microfluidic channels.[10][11][12][31][32][33]

Device Preparation:

Fabricate PDMS and glass microfluidic devices with identical channel geometries.

Protein Incubation:

Prepare a solution of a fluorescently labeled protein (e.g., FITC-BSA) at a known

concentration in a suitable buffer.

Introduce the protein solution into the microchannels of both the PDMS and glass devices

and incubate for a specific period.

Washing:

Flush the channels with a washing buffer (e.g., PBS) to remove any unbound protein.

Imaging and Quantification:

Image the microchannels using a fluorescence microscope with appropriate filter sets.

Measure the fluorescence intensity on the surface of the channels using image analysis

software.

The fluorescence intensity is proportional to the amount of adsorbed protein. A calibration

curve can be generated to convert fluorescence intensity to the surface concentration of

the protein (e.g., in ng/cm²).

C. Small Molecule Absorption Measurement (HPLC)

This protocol quantifies the absorption of small molecules into the material of the microfluidic

device.[2][5][15]

Device Setup:

Prepare PDMS and glass microfluidic devices with the same channel dimensions.
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Compound Perfusion:

Prepare a solution of the small molecule of interest at a known initial concentration.

Perfuse the solution through the microchannels of both devices at a constant flow rate for

a defined period.

Sample Collection:

Collect the outflow from the devices at different time points.

Concentration Analysis:

Analyze the concentration of the small molecule in the collected outflow samples using

High-Performance Liquid Chromatography (HPLC).

The difference between the initial concentration and the concentration in the outflow

represents the amount of the molecule absorbed by the device material. The percentage

of absorption can be calculated over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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